1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE
Overview
Description
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE is a synthetic organic compound belonging to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Preparation Methods
The synthesis of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the ring formation reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines.
Aza-Michael addition: The reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions results in the formation of substituted piperazines.
Chemical Reactions Analysis
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE has several scientific research applications:
Medicinal Chemistry: Piperazine derivatives are widely used in the development of pharmaceuticals due to their biological activities.
Biological Research: It can be used in studies investigating the biological activities of piperazine derivatives, including their effects on different biological pathways and targets.
Industrial Applications: The compound may be used in the synthesis of other chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE involves its interaction with molecular targets in biological systems. The piperazine ring is known to interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINO]-1-BUTANONE can be compared with other piperazine derivatives, such as:
1-(4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINYL)-2-PHENOXYETHAN-1-ONE: This compound has a similar structure but with different substituents, leading to variations in its biological activity and applications.
1-[4-(5-CHLORO-2-METHYLPHENYL)PIPERAZINYL]-2-[(4-METHYLPHENYL)SULFANYL]ETHANONE:
The uniqueness of this compound lies in its specific substituents and the resulting biological and chemical properties.
Properties
IUPAC Name |
1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]butan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-3-4-15(19)18-9-7-17(8-10-18)14-11-13(16)6-5-12(14)2/h5-6,11H,3-4,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOGFIXXAFEMFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=C(C=CC(=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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